molecular formula C13H17NO4 B1430368 Ethyl 4-tert-butyl-3-nitrobenzoate CAS No. 92042-08-5

Ethyl 4-tert-butyl-3-nitrobenzoate

Cat. No. B1430368
CAS RN: 92042-08-5
M. Wt: 251.28 g/mol
InChI Key: BUSAGWGSTPOYTM-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-3-nitrobenzoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is ethyl 4-tert-butyl-3-nitrobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-tert-butyl-3-nitrobenzoate is 1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Structural and Spectroscopic Analysis

Ethyl 4-(butylamino)-3-nitrobenzoate was used in a study to synthesize ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. The synthesis involved a "one-pot" nitro-reductive cyclization, yielding an 87% success rate. The compound's structural characterization was determined using various spectroscopic methods, such as Fourier-transform infrared spectroscopy (FT-IR) and Proton nuclear magnetic resonance (1H-NMR) (Reshma Sathyanarayana & B. Poojary, 2021).

Crystallography

In crystallography, the structure of ethyl 4-butylamino-3-nitrobenzoate was examined. The compound's crystal structure included three crystallographically independent molecules, each with an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. This study contributes to understanding intermolecular interactions and molecular structure (S. N. Narendra Babu et al., 2009).

Electrochemical Behavior

Research on the electrochemical behavior of compounds like ethyl 4-tert-butyl-3-nitrobenzoate has been conducted. This includes studying the electrochemical cleavage of the nitrobenzoyl group from butyl nitrobenzoates, which revealed insights into protecting functional hydroxyl groups and yielded high efficiencies in certain electrochemical reactions (S. M. A. Jorge & N. Stradiotto, 1996).

Esterification Catalysis

The molecule has been involved in studies investigating esterification processes. For example, the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids was examined, with ethyl 4-nitrobenzoate being a key compound in the process. This research offers valuable insights into catalyst efficiency and reusability in esterification reactions (Liang Hong-ze, 2013).

properties

IUPAC Name

ethyl 4-tert-butyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSAGWGSTPOYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-tert-butyl-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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